2-{[5-Methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{[5-Methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a pyrrole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-Methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction between an appropriate aldehyde and an amine.
Attachment of the Sulfanyl Group: The sulfanyl group is added using a thiolation reaction, where a thiol reacts with the triazole intermediate.
Final Coupling: The final step involves coupling the triazole-pyrrole intermediate with 4-methylphenyl acetamide under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyrrole ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole or pyrrole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the triazole and pyrrole rings, which are known to interact with various biological targets. It could be investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine
In medicine, the compound could be explored for its therapeutic potential. The triazole ring is a common motif in many drugs, suggesting that this compound might serve as a lead compound for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. It might also find applications in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2-{[5-Methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring could bind to metal ions or active sites in proteins, while the pyrrole ring might interact with hydrophobic pockets.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-Methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide
- **2-{[5-Methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-chlorophenyl)acetamide
- **2-{[5-Methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-{[5-Methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole and pyrrole rings, along with the sulfanyl group, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H17N5OS |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H17N5OS/c1-12-5-7-14(8-6-12)17-15(22)11-23-16-19-18-13(2)21(16)20-9-3-4-10-20/h3-10H,11H2,1-2H3,(H,17,22) |
InChI Key |
MGRQLHCIYJPSAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C |
Origin of Product |
United States |
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